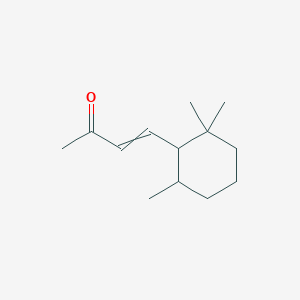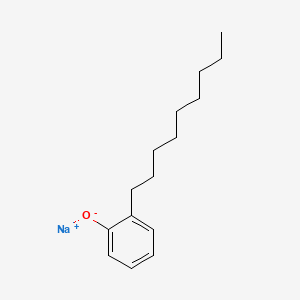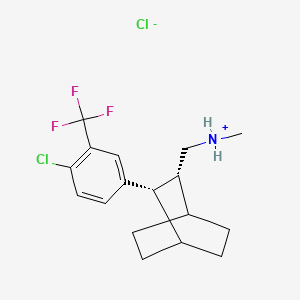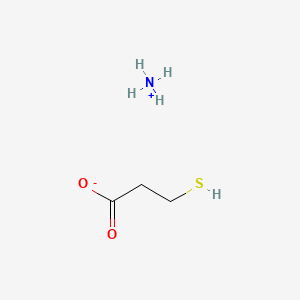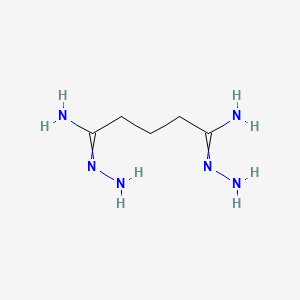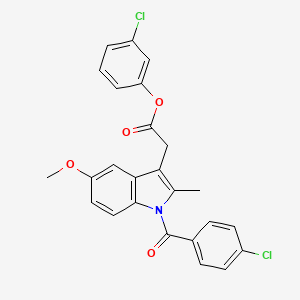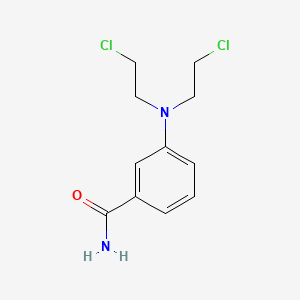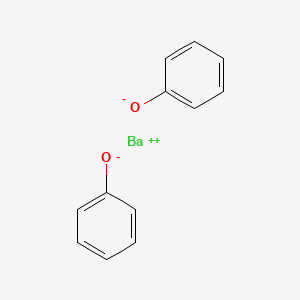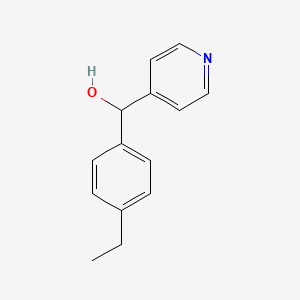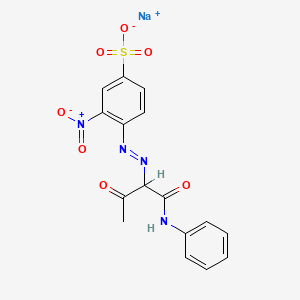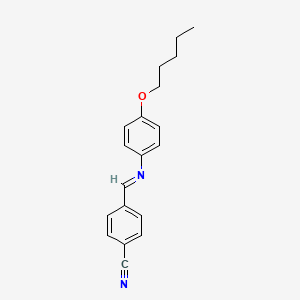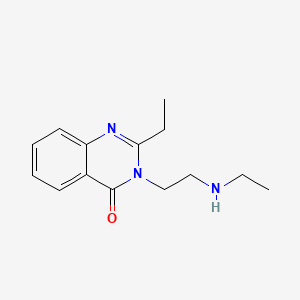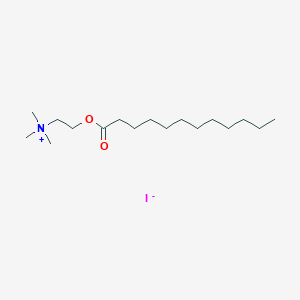
Lauroylcholine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauroylcholine iodide is a chemical compound that belongs to the class of quaternary ammonium salts. It is formed by the reaction of lauric acid with choline and iodide. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Lauroylcholine iodide can be synthesized through the esterification of lauric acid with choline, followed by the addition of iodide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, lauric acid and choline, are reacted in the presence of a catalyst, and the resulting product is purified through crystallization or distillation. The final product is then dried and packaged for distribution.
化学反応の分析
Types of Reactions
Lauroylcholine iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: this compound can undergo substitution reactions where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions, usually under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lauric acid derivatives, while reduction could produce lauryl alcohol. Substitution reactions can result in various halogenated compounds.
科学的研究の応用
Lauroylcholine iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.
Biology: The compound is utilized in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly for enhancing the absorption of drugs through biological membranes.
Industry: It is employed in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The mechanism of action of lauroylcholine iodide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering its permeability and facilitating the transport of molecules across the membrane. This property is particularly useful in drug delivery applications, where enhanced absorption is desired.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium salt with similar surfactant properties.
Dodecyltrimethylammonium chloride: A compound with comparable chemical structure and applications.
Tetradecyltrimethylammonium bromide: Similar in structure and used in similar applications as lauroylcholine iodide.
Uniqueness
This compound is unique due to its specific combination of lauric acid and choline, which imparts distinct surfactant properties. Its ability to enhance membrane permeability makes it particularly valuable in biological and medical research.
特性
分子式 |
C17H36INO2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
2-dodecanoyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C17H36NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
QVKSTSPKPGKJHF-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


